Weak 5-Lipoxygenase (5-LOX) Inhibition: A Critical Negative Control Attribute
Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- demonstrates exceptionally weak inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC50 > 10,000 nM [1]. This is in stark contrast to many structurally related naphthalene-based inhibitors, which frequently exhibit IC50 values in the low micromolar to nanomolar range (e.g., 0.33 μM for 5-LOX-IN-2 or 2.3 μM for 5-LOX-IN-1) [2]. This quantitative inactivity establishes the compound as a reliable negative control for 5-LOX assay development and selectivity profiling, ensuring that observed biological effects in experimental systems are not confounded by off-target lipoxygenase modulation.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM |
| Comparator Or Baseline | Typical naphthalene-based 5-LOX inhibitors: 330 nM (5-LOX-IN-2) and 2,300 nM (5-LOX-IN-1) |
| Quantified Difference | Target compound is > 30-fold less potent than the weakest comparator (2,300 nM) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli, assessed as reduction in LTB4 and 5-HETE formation |
Why This Matters
This data definitively positions the compound as a validated inactive control, essential for discerning specific from non-specific effects in 5-LOX pathway research.
- [1] BindingDB. (n.d.). BDBM50591538 CHEMBL5205807: Affinity Data for Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-. View Source
- [2] MedChemExpress. (n.d.). 5-LOX-IN-2 and 5-LOX-IN-1 Product Data. View Source
